p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid
Overview
Description
P-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16ClNO5S and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
The compound p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid and its derivatives can be synthesized using various methods. The synthesis of ethyl p-hydroxy benzoate involves direct esterification, using p-methyl-benzenesulfonic acid as a catalyst, indicating the potential use of similar sulfonic acids in synthesis processes (Zhang Jiang-bei, 2000). Similarly, novel quinazolinone derivatives have been synthesized, highlighting the role of such compounds in the development of new chemical entities with potential applications (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Catalytic Properties
The compound and its derivatives have shown to exhibit catalytic properties. For instance, sulfonated Schiff base copper(II) complexes were applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols, demonstrating the compound’s potential in catalytic processes (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).
Biomedical Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives of the compound. For instance, new pyridine derivatives were synthesized and showed variable and modest activity against bacteria and fungi, indicating the potential use of the compound in developing antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Furthermore, novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives were synthesized, and some showed significant antibacterial ability against both gram-negative and gram-positive bacteria, suggesting the compound’s relevance in antibacterial research (R. M. Shakir, S. A. Saoud, Dhuha Faruk. Hussain, 2020).
Properties
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOLPXVAGTTDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434720 | |
Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-53-7 | |
Record name | 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33924-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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